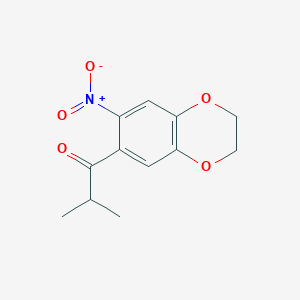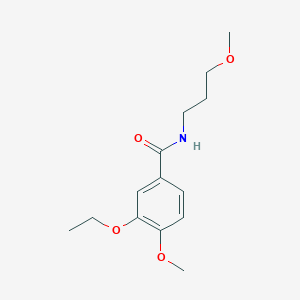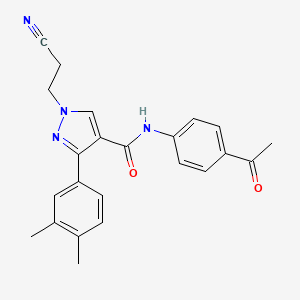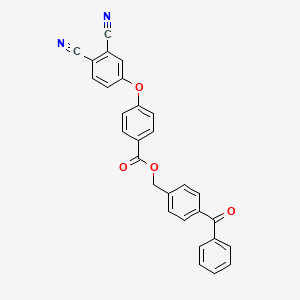
2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one
Descripción general
Descripción
2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is an organic compound that belongs to the class of benzodioxins. This compound is characterized by the presence of a nitro group attached to the benzodioxin ring, which imparts unique chemical properties. It is used in various scientific research applications due to its distinct structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving a catechol derivative and an appropriate dihalide under basic conditions.
Nitration: The benzodioxin ring is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.
Alkylation: The final step involves the alkylation of the nitrated benzodioxin with 2-methyl-1-propanone under acidic or basic conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxin derivatives.
Aplicaciones Científicas De Investigación
2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is utilized in several scientific research fields:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and interaction with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the benzodioxin ring can interact with hydrophobic pockets in proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-5-yl)-1-propanone
- 2-methyl-1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-propanone
- 2-methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-4-yl)-1-propanone
Uniqueness
2-Methyl-1-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)propan-1-one is unique due to the specific positioning of the nitro group on the benzodioxin ring, which influences its chemical reactivity and interaction with biological targets. This distinct structure makes it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
2-methyl-1-(6-nitro-2,3-dihydro-1,4-benzodioxin-7-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-7(2)12(14)8-5-10-11(18-4-3-17-10)6-9(8)13(15)16/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIBIPOESJDLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)acetamide](/img/structure/B4166140.png)


![2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-(2,3-DICHLOROPHENYL)ACETAMIDE](/img/structure/B4166137.png)
![N-{2-hydroxy-1-[4-methyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4166189.png)
![N-(4-ethylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4166197.png)
![4-{5-[4-(3-bromo-4-methoxybenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4166205.png)
![N-(2,4-dimethylphenyl)-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4166210.png)
![N-[4-(aminocarbonyl)phenyl]-1-[(4-bromophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4166145.png)
![{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B4166156.png)
![4-[2-[(2,4-Dichlorophenyl)methylamino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B4166171.png)
![4-{2-[(4-bromophenyl)amino]-1-methyl-2-oxoethoxy}-N-(2-ethoxyphenyl)benzamide](/img/structure/B4166175.png)

![2-{4-[(2H-13-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE](/img/structure/B4166185.png)
